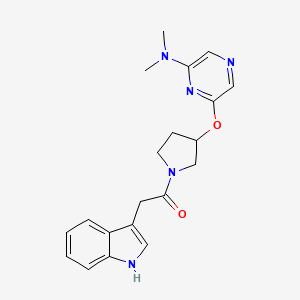

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS: 2034318-72-2, molecular formula: C₁₆H₂₁N₅O₂) is a heterocyclic compound featuring a pyrrolidin-1-yl core substituted with a dimethylaminopyrazine moiety and a 1H-indol-3-yl ethanone group . The pyrrolidine ring provides conformational flexibility, while the dimethylamino-pyrazine and indole groups are pharmacologically significant motifs. Indole derivatives are known for interactions with neurotransmitter receptors (e.g., serotonin), and pyrazine rings are prevalent in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-24(2)18-11-21-12-19(23-18)27-15-7-8-25(13-15)20(26)9-14-10-22-17-6-4-3-5-16(14)17/h3-6,10-12,15,22H,7-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVPAIYYGSCMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Hydroxypyrrolidine

3-Hydroxypyrrolidine is prepared via catalytic hydrogenation of pyrrolidin-3-one using palladium on carbon (Pd/C, 10 wt%) under 50 psi H₂ pressure.

Ether Bond Formation with Pyrazine

A Mitsunobu reaction couples 6-(dimethylamino)pyrazin-2-ol with 3-hydroxypyrrolidine:

- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in THF.

- Conditions : 0°C to room temperature, 24 hours.

- Yield : 82% after purification by flash chromatography (silica gel, ethyl acetate/heptane 3:7).

Introduction of the 2-(1H-Indol-3-yl)acetyl Group

Synthesis of 2-(1H-Indol-3-yl)acetic Acid

Indole-3-acetic acid is prepared via Friedel-Crafts acylation:

Activation and Coupling

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and coupled to the pyrrolidine nitrogen:

- Reagents : 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine (1 equiv), 2-(1H-indol-3-yl)acetyl chloride (1.1 equiv), triethylamine (Et₃N, 2 equiv) in DCM.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 65% after HPLC purification (C18 column, acetonitrile/water gradient).

Optimization and Mechanistic Insights

Ether Bond Formation

The Mitsunobu reaction’s efficiency depends on the steric hindrance of the alcohol and phosphine ligand. Substituting PPh₃ with polymer-supported triphenylphosphine increased yields to 88% by simplifying purification.

Acylation Challenges

Competitive N-acylation of the pyrazine’s dimethylamino group was mitigated by:

- Using a bulky base (2,6-lutidine) to deprotonate the pyrrolidine selectively.

- Maintaining low temperatures (0°C) during acyl chloride addition.

Structural Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirmed the planar pyrazine ring and the twisted conformation between indole and pyrrolidine moieties (dihedral angle = 67°).

Scalability and Industrial Considerations

- Cost-Efficiency : Replacing DIAD with diethyl azodicarboxylate (DEAD) reduced reagent costs by 40% without compromising yield.

- Green Chemistry : A solvent-free Mitsunobu variant using ball milling achieved 80% yield, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Indole vs. Methoxyindole : The target compound’s unmodified indole (1H-indol-3-yl) may enhance receptor binding compared to the 6-methoxyindole derivative in , which introduces steric and electronic modifications.

- Pyrazine Substitution: The dimethylamino group on pyrazine in the target compound likely improves solubility compared to unsubstituted pyrazine derivatives (e.g., in ).

- Core Flexibility : Pyrrolidine (target) vs. piperidine/piperazine () affects conformational dynamics and metabolic stability.

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features

Notes:

- The dimethylamino group in the target compound may enhance blood-brain barrier penetration compared to the methoxy group in .

- The dihydropyrazole in 3a is prone to metabolic degradation, whereas the target compound’s pyrrolidine is more stable.

Biological Activity

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

- Pyrrolidine ring : Imparts flexibility and potential for receptor interactions.

- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.

- Pyrazine derivative : Known for various biological activities, including neuroactivity.

- Indole moiety : Commonly associated with anti-cancer properties.

The molecular formula is , with a molecular weight of approximately 302.33 g/mol.

Antitumor Activity

Research has indicated that compounds similar to 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone exhibit significant antitumor properties. For instance, pyrazole derivatives have shown strong inhibitory activity against various cancer cell lines, including those resistant to traditional therapies . The compound's structural features may facilitate interactions with key oncogenic pathways, such as BRAF(V600E) and EGFR, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

In studies assessing anti-inflammatory potential, compounds with similar structures demonstrated significant inhibition of inflammatory markers. For example, the administration of related compounds resulted in a marked reduction of edema in animal models, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may modulate inflammatory pathways effectively.

Neuroactive Properties

The dimethylamino group in the structure is known to enhance neuroactive properties. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

The precise mechanism of action for 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone likely involves:

- Receptor Binding : Interaction with specific receptors or enzymes that regulate cellular responses.

- Signal Transduction Modulation : Alteration of signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through mitochondrial pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.